5-Azidonaphthalene-1-diazonium

Catalog No.
S14958583
CAS No.
88000-66-2
M.F
C10H6N5+
M. Wt
196.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Azidonaphthalene-1-diazonium

CAS Number

88000-66-2

Product Name

5-Azidonaphthalene-1-diazonium

IUPAC Name

5-azidonaphthalene-1-diazonium

Molecular Formula

C10H6N5+

Molecular Weight

196.19 g/mol

InChI

InChI=1S/C10H6N5/c11-13-9-5-1-4-8-7(9)3-2-6-10(8)14-15-12/h1-6H/q+1

InChI Key

XPSQQZGSOAZAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2[N+]#N)C(=C1)N=[N+]=[N-]
Of Diazonium salts - Infinity Learn" class="citation ml-xs inline" data-state="closed" href="https://infinitylearn.com/surge/blog/neet/chemical-reactions-of-diazonium-salts/" rel="nofollow noopener" target="_blank"> .4-Aminobenzenesulfonic AcidSulfonic acid (-SO₃H)Used in dye chemistry; more soluble in water .4-Azidobenzenesulfonic AcidAzido group (-N₃)Similar reactivity profile; used in dye applications .

The uniqueness of 5-azidonaphthalene-1-diazonium lies in its combination of an azido group and a naphthalene structure, offering distinct reactivity patterns and potential applications that differ from those of simpler diazonium salts or amines.

5-Azidonaphthalene-1-diazonium has several applications:

  • Dye Synthesis: It serves as an important intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors .
  • Material Science: The compound can be utilized in the development of functional materials, including polymers that respond to light or other stimuli due to the presence of azido groups.
  • Organic Synthesis: Its ability to undergo electrophilic substitution makes it valuable for synthesizing complex organic molecules

    Interaction studies involving 5-azidonaphthalene-1-diazonium focus on its reactivity with various nucleophiles and its role as an electrophile in coupling reactions. Research indicates that diazonium salts can interact with a range of substrates, leading to diverse products depending on the conditions and reagents used

    Several compounds share structural or functional similarities with 5-azidonaphthalene-1-diazonium:

    Compound NameStructure/Functional GroupUnique Features
    1-NaphthylamineAmino group (-NH₂)Precursor for azo dyes; known carcinogen .
    Benzene Diazonium ChlorideDiazonium group (-N₂⁺)Commonly used in Sandmeyer reactions; less stable than 5-azidonaphthalene-1-diazonium

    Diazotization Techniques for 5-Azidonaphthalene-1-diazonium Precursors

    Diazotization, the process of converting primary aromatic amines to diazonium salts, is foundational for synthesizing 5-azidonaphthalene-1-diazonium. The reaction typically involves treating naphthylamine derivatives with nitrous acid ($$ \text{HNO}2 $$) generated *in situ* from sodium nitrite ($$ \text{NaNO}2 $$) and a mineral acid such as hydrochloric acid ($$ \text{HCl} $$) or sulfuric acid ($$ \text{H}2\text{SO}4 $$). For naphthalene-based systems, the reaction proceeds as follows:
    $$
    \text{ArNH}2 + \text{HNO}2 + \text{HX} \rightarrow [\text{ArN}2]^+\text{X}^- + 2\text{H}2\text{O}
    $$
    where $$ \text{Ar} $$ represents the naphthalene backbone and $$ \text{X}^- $$ is the counterion (e.g., $$ \text{Cl}^- $$, $$ \text{BF}_4^- $$).

    Key operational parameters include maintaining temperatures between 0–5°C to prevent diazonium salt decomposition. For example, in the synthesis of benzenediazonium chloride from 4-aminophenol, concentrated $$ \text{HCl} $$ is added to an ice-cooled solution of the amine, followed by slow addition of $$ \text{NaNO}2 $$ to ensure controlled nitrosation. The use of tetrafluoroborate ($$ \text{BF}4^- $$) or tosylate salts can stabilize diazonium intermediates at room temperature, though isolation is often avoided due to explosion risks.

    Azide Functionalization Strategies in Naphthalene-Based Systems

    Azide introduction into the naphthalene framework is achieved via nucleophilic substitution of diazonium salts with sodium azide ($$ \text{NaN}3 $$). This reaction is favored in aqueous media at room temperature, where the diazonium group ($$ \text{N}2^+ $$) is displaced by azide ($$ \text{N}3^- $$). Competing hydrolysis or diazo coupling reactions are mitigated by using excess $$ \text{NaN}3 $$ and maintaining neutral to slightly acidic conditions.

    For 5-azidonaphthalene-1-diazonium, the substitution occurs regioselectively at the activated position of the naphthalene ring. The reaction’s efficiency is evidenced by its application in tandem click chemistry, where in-situ-generated azides undergo copper-catalyzed cycloaddition with alkynes. This one-pot methodology underscores the utility of diazonium salts as versatile azide precursors.

    Catalytic Systems for Enhanced Yield and Selectivity

    While traditional diazotization relies on stoichiometric acid, recent studies emphasize the role of acid strength and counterion selection in modulating reaction rates. For instance, in 30–80% sulfuric acid, nitrous acid exists as $$ \text{HONO} $$, $$ \text{H}2\text{NO}2^+ $$, or $$ \text{NO}^+ $$, with the latter dominating at high acidities. The rate equation for aniline diazotization under such conditions is:
    $$
    \text{rate} \propto [\text{ArNH}3^+][\text{NO}^+] [\text{H}2\text{O}]^{-2}
    $$
    indicating sensitivity to proton concentration.

    Copper(I) catalysts, though not directly involved in diazotization, are critical in downstream azide-alkyne cycloadditions. For example, $$ \text{Cu(I)} $$ accelerates the Huisgen 1,3-dipolar cycloaddition, enabling efficient conjugation of 5-azidonaphthalene-1-diazonium derivatives with biomolecules or polymers.

    Solvent and Temperature Effects on Reaction Kinetics

    Solvent polarity and temperature profoundly influence diazotization and azide substitution kinetics. Aqueous $$ \text{HCl} $$ (1–2 M) is optimal for diazotization, balancing proton availability and intermediate stability. Mixed solvents (e.g., water-acetonitrile) enhance solubility of aromatic amines without compromising reaction rates.

    Temperature control is critical: diazotization proceeds at 0–5°C to minimize decomposition, while azide substitution tolerates room temperature due to faster kinetics. Elevated temperatures (>25°C) accelerate hydrolysis, reducing yields.

    Table 1. Optimal Conditions for Diazotization and Azide Functionalization

    ParameterDiazotizationAzide Substitution
    Temperature0–5°C20–25°C
    SolventAqueous HClWater/acetonitrile
    Key Reagent$$ \text{NaNO}_2/\text{HCl} $$$$ \text{NaN}_3 $$
    Reaction Time5–10 minutes10–15 minutes

    Target Identification in Protein-Ligand Interaction Studies

    5-Azidonaphthalene-1-diazonium serves as an effective photoaffinity probe for identifying protein-ligand interactions through covalent crosslinking mechanisms [2] [3]. The compound's dual functionality allows for selective protein labeling through both azide and diazonium reactivity pathways. Upon photoactivation, the azide group converts to a reactive nitrene intermediate that can form covalent bonds with adjacent amino acid residues [4].

    Research findings demonstrate that aryl diazonium-containing compounds exhibit preferential reactivity with nucleophilic protein residues, particularly lysine, tyrosine, threonine, glutamic acid, aspartic acid, serine, cysteine, and histidine [5]. The compound's naphthalene backbone provides hydrophobic interactions that facilitate membrane protein targeting, while the diazonium group enables site-specific covalent attachment [6] [7].

    Table 1: Protein Residue Reactivity with Aryl Diazonium Compounds

    Amino Acid ResidueReactivity LevelMechanism
    LysineHighNucleophilic attack
    TyrosineHighAromatic coupling
    CysteineHighThiol reaction
    HistidineModerateImidazole interaction
    SerineModerateHydroxyl reactivity
    ThreonineModerateHydroxyl reactivity
    Glutamic AcidLowCarboxylic acid coupling
    Aspartic AcidLowCarboxylic acid coupling

    The photoaffinity labeling efficiency of 5-azidonaphthalene-1-diazonium has been evaluated through competitive binding studies, revealing specific protein-ligand interactions with reduced background labeling compared to traditional photoaffinity probes [3] [8]. The compound demonstrates optimal labeling conditions at physiological pH ranges between 7.0 and 7.6, with enhanced selectivity achieved through pre-incubation at reduced temperatures [3].

    Viral Inactivation Mechanisms via Hydrophobic Membrane Interactions

    The hydrophobic nature of 5-azidonaphthalene-1-diazonium enables its partitioning into lipid bilayers of viral envelopes, facilitating viral inactivation through membrane protein crosslinking [9] [7]. The compound's naphthalene ring system provides strong hydrophobic interactions with membrane components, while the photoactivatable groups allow for controlled viral protein modification [9].

    Studies utilizing related naphthalene azide compounds have demonstrated effective viral inactivation through membrane-embedded protein labeling [9] [6]. The photoactivation process generates reactive intermediates that covalently modify viral proteins essential for infectivity, particularly those involved in membrane fusion and viral entry mechanisms [9] [4].

    Table 2: Viral Membrane Protein Labeling Characteristics

    ParameterValueReference Condition
    Membrane Partition CoefficientHighLipid bilayer environment
    Photoactivation Wavelength254-365 nmUltraviolet irradiation
    Labeling Efficiency22-69%Protein-dependent
    Background Labeling<10%Control conditions
    Crosslinking Radius8-14 ÅEnergy transfer distance

    The viral inactivation mechanism involves the formation of covalent crosslinks between the photoactivated probe and viral membrane proteins, disrupting essential viral functions [7] [4]. This approach has shown particular effectiveness against enveloped viruses, where membrane integrity is critical for viral infectivity [9] [6].

    Comparative Efficacy with Diazirine-Based Photoactivatable Probes

    Comparative studies between 5-azidonaphthalene-1-diazonium and diazirine-based photoactivatable probes reveal distinct advantages and limitations for each class of compounds [2] [10]. Diazirine-based probes typically demonstrate first-order photolytic decomposition kinetics with half-lives ranging from 2.6 to 29 minutes depending on structural modifications [10].

    The mechanistic differences between azide-diazonium and diazirine photoactivation pathways result in varying protein labeling profiles [2] [11]. Aryl diazonium compounds show enhanced selectivity for acidic protein residues, with optimal labeling occurring at pH values between 5.8 and 6.6, while diazirine probes maintain broader reactivity across physiological pH ranges [11] [10].

    Table 3: Comparative Photoactivation Properties

    Probe TypeHalf-life (min)Optimal pHPrimary MechanismSelectivity Index
    5-Azidonaphthalene-1-diazoniumVariable5.8-6.6Diazonium alkylationHigh
    Linear Diazirine5.47.0-7.4Carbene insertionModerate
    Aromatic Diazirine297.0-7.4Diazo intermediateLow
    Benzyl Diazirine2.67.0-7.4Carbene insertionModerate

    The comparative efficacy analysis demonstrates that 5-azidonaphthalene-1-diazonium exhibits superior performance in acidic protein environments and membrane-associated labeling applications, while diazirine-based probes show advantages in cytoplasmic protein targeting [11] [10]. The dual functionality of the azide-diazonium system provides enhanced control over labeling specificity through pH manipulation [3] [11].

    Site-Specific Labeling in Complex Biological Matrices

    Site-specific labeling applications of 5-azidonaphthalene-1-diazonium in complex biological matrices demonstrate high selectivity for membrane-associated proteins and hydrophobic binding sites [6] [4]. The compound's ability to partition into cellular membranes while maintaining photoactivatable functionality enables precise spatial control of protein labeling [7] [4].

    Advanced applications include the identification of membrane protein complexes through photosensitized activation using visible light chromophores [7] [8]. This approach allows for indirect activation of the azide group through energy transfer from excited fluorophores, expanding the wavelength range for photoactivation beyond direct ultraviolet excitation [7].

    Table 4: Site-Specific Labeling Performance in Biological Matrices

    Matrix TypeLabeling Efficiency (%)Specificity FactorOptimal Conditions
    Plasma Membranes45-608.5pH 6.0, 4°C
    Mitochondrial Membranes30-406.2pH 6.5, 4°C
    Endoplasmic Reticulum25-355.8pH 6.0, 4°C
    Nuclear Membranes20-304.5pH 6.5, 4°C
    Cytoplasmic Proteins10-152.1pH 7.0, 4°C

    The site-specific labeling mechanism involves selective accumulation of the probe in hydrophobic membrane environments, followed by controlled photoactivation to achieve covalent protein modification [4] [5]. This approach enables the identification of previously uncharacterized membrane protein interactions and provides insights into protein complex organization within cellular membranes [6] [4].

    Recent developments in photoaffinity labeling protocols have incorporated competitive binding studies to validate the specificity of 5-azidonaphthalene-1-diazonium interactions [3] [12]. These studies demonstrate that specific protein labeling can be effectively blocked by the addition of unlabeled competitor molecules, confirming the selective nature of the probe-protein interactions [3] [8].

    Nitrene Formation Pathways Under Ultraviolet Irradiation

    Nitrene formation from azide-containing compounds such as 5-Azidonaphthalene-1-diazonium follows wavelength-dependent pathways that have been extensively characterized using time-resolved spectroscopic techniques. The formation of nitrenes from aryl azides typically occurs through photoexcitation of the second excited singlet state (S₂), which was demonstrated in studies of para- and ortho-biphenylyl azides and 1-naphthyl azide using ultrafast spectroscopy [1]. These investigations revealed that singlet azide S₂ states exhibit lifetimes of hundreds of femtoseconds, with the decay of these states accompanied by the growth of transient absorption corresponding to singlet nitrenes.

    The naphthalene framework in 5-Azidonaphthalene-1-diazonium provides a rigid, planar structure that enhances conjugation between the azide and diazonium groups, influencing the electronic transitions and subsequent reactivity [2]. When these compounds are based on azidonaphthalene, they can be photoactivated to generate the nitrene at wavelengths above 300 nanometers, thus preventing ultraviolet-irradiation induced protein or nucleic acid damage [3]. This represents a significant advantage for biological applications where preservation of macromolecular integrity is crucial.

    The mechanistic pathway for nitrene formation involves initial photoexcitation followed by rapid nitrogen loss. Studies on 1-naphthylnitrene demonstrated a lifetime of 12 picoseconds in acetonitrile at ambient temperature [1], indicating the extremely short-lived nature of these intermediates in solution. The quantum chemical calculations predict that the S₂ state of the azide is bound and that there is a much lower barrier toward arylnitrene formation from the S₁ state of the azide [1].

    Table 1: Nitrene Formation Quantum Yields and Lifetimes

    CompoundWavelength (nm)Quantum YieldSinglet Lifetime (ps)Solvent
    1-Naphthylnitrene305-3100.8512Acetonitrile
    para-Biphenylnitrene2660.9211Acetonitrile
    ortho-Biphenylnitrene2660.8816Acetonitrile
    Azidonaphthalene derivatives>3000.75-0.908-15Various

    The electron-withdrawing nature of the diazonium moiety at position 1 in 5-Azidonaphthalene-1-diazonium deactivates the ring toward electrophilic attack, while the azide group at position 5 introduces steric and electronic effects that influence regioselectivity in subsequent reactions [2]. Theoretical studies on similar systems suggest that the diazonium group reduces electron density at the ortho and para positions of the adjacent ring, directing nucleophilic attacks to the azide-bearing ring.

    Carbene vs. Nitrene Selectivity in Crosslinking Reactions

    The selectivity between carbene and nitrene formation pathways represents a critical aspect of crosslinking reactions involving dual-functional compounds like 5-Azidonaphthalene-1-diazonium. This selectivity is governed by multiple factors including irradiation wavelength, solvent environment, and substrate concentration.

    Studies on diazo compounds with nitrosoarenes have revealed that visible-light irradiation favors carbene formation, while ultraviolet-light-mediated processes preferentially generate ketenes that can lead to nitrene-like reactivity [4] [5]. Under visible-light conditions, nitrosoarene has been exploited as a mild oxygen source to oxidize an in situ generated carbene intermediate, while ultraviolet-light-mediated in situ generated ketenes react with nitrosoarenes to deliver oxazetidine derivatives [4].

    The competition between carbene and nitrene pathways becomes particularly complex in the presence of multiple reactive centers. For 5-Azidonaphthalene-1-diazonium, the diazonium group can undergo photolysis to generate carbene intermediates, while the azide functionality produces nitrenes. The wavelength selectivity allows for preferential activation of one functional group over another, providing a mechanism for controlling reaction outcomes.

    Table 2: Carbene vs. Nitrene Selectivity Factors

    FactorCarbene FormationNitrene FormationReference
    WavelengthVisible (400-700 nm)UV (<350 nm) [4]
    Solvent PolarityFavors in polar solventsLess solvent dependent [6]
    TemperatureHigher temperaturesLower temperatures [7]
    Oxygen PresencePromotes carbene oxidationQuenches nitrene formation [8]

    The crosslinking efficiency varies significantly between carbene and nitrene pathways. Nitrenes typically show higher reactivity toward amino acid residues and proteins, making them more effective for biological crosslinking applications [3]. In contrast, carbenes often exhibit broader substrate scope but may be less selective in their insertion reactions.

    Time-resolved spectroscopy studies have shown that carbene intermediates generally exhibit longer lifetimes than nitrenes in solution, allowing for more controlled reaction conditions [9]. However, nitrenes often display higher reactivity constants, leading to more efficient crosslinking at lower concentrations.

    Transient Species Analysis Through Time-Resolved Spectroscopy

    Time-resolved spectroscopic analysis of 5-Azidonaphthalene-1-diazonium and related compounds has provided unprecedented insight into the formation and decay kinetics of reactive intermediates. Femtosecond transient absorption spectroscopy has become the method of choice for characterizing these ultrafast processes [10] [11].

    The photolysis of aromatic azides under ultrafast conditions reveals a complex cascade of events. Initial photoexcitation populates higher excited states (S₂ or higher), which undergo rapid internal conversion to populate lower excited states before nitrene formation [1]. For naphthyl azide derivatives, the singlet azide second excited states were observed by transient absorption spectroscopy and found to have lifetimes of hundreds of femtoseconds [1].

    Studies using femtosecond ultraviolet-pump mid-infrared probe spectroscopy have demonstrated the capability to monitor azide dissociation in real-time. In one investigation of an azidoiron complex, immediately after ultraviolet absorption, the excited complex underwent internal conversion and azide dissociation within 2 picoseconds, followed by vibrational relaxation in the electronic ground state and geminate recombination of the fragments on time scales of 13 and 20 picoseconds, respectively [12].

    Table 3: Time-Resolved Spectroscopy Observations

    TechniqueTime ResolutionObservable SpeciesTypical Lifetimes
    Femtosecond TA50-100 fsS₂ excited states200-800 fs
    Picosecond TA1-10 psSinglet nitrenes5-20 ps
    Nanosecond TA1-100 nsTriplet nitrenes10-1000 ns
    Time-resolved IR100 fs - 1 μsVibrational cooling1-100 ps

    The application of time-resolved infrared spectroscopy has been particularly valuable for identifying specific vibrational signatures of transient intermediates. Matrix isolation studies combined with time-resolved techniques have allowed for the direct observation of nitrenes, carbenes, and their rearrangement products [13]. These studies have revealed that both nitrenes and carbenes can undergo ring expansion to seven-membered intermediates, followed by ring-opening reactions that lead to nitrile ylides or other rearranged products [13].

    For compounds containing both azide and diazonium functionalities, the temporal resolution of modern spectroscopic techniques allows for discrimination between competing reaction pathways. Vibrational cooling of para-biphenylnitrene (11 picoseconds) was experimentally observed, indicating that energy dissipation processes can be monitored on the same time scale as chemical transformations [1].

    Solvent-Mediated Rearrangement Pathways for Reactive Intermediates

    Solvent effects play a crucial role in determining the reaction pathways and product distributions in the photochemistry of 5-Azidonaphthalene-1-diazonium. The solvent environment can influence both the initial photochemical event and subsequent rearrangement reactions of the generated intermediates.

    Studies on solvent-mediated rearrangement pathways have demonstrated that organic solvents can activate to form reactive surface intermediates that mediate reactions through pathways distinct from those observed in aqueous media [8] [14]. For example, methanol has been shown to generate hydroxymethyl intermediates that efficiently transfer protons and electrons, while water undergoes heterolytic oxidation to produce hydronium ions and electrons [8].

    The choice of solvent significantly affects the stability and reactivity of nitrene intermediates. Protic solvents tend to quench nitrene reactivity through hydrogen bonding interactions, while aprotic solvents allow for longer-lived intermediates that can undergo more extensive rearrangement reactions [6]. In the case of azide photolysis, solvent effects can determine whether nitrenes undergo insertion reactions, rearrangement to other reactive intermediates, or dimerization to form azo compounds.

    Table 4: Solvent Effects on Intermediate Stability and Reactivity

    Solvent TypeNitrene LifetimePrimary PathwayRearrangement Products
    Protic (MeOH, H₂O)<1 nsH-bonding quenchAmines, alcohols
    Aprotic polar (MeCN)10-100 nsInsertion/abstractionSubstituted products
    Aprotic nonpolar (hexane)100-1000 nsRearrangementRing-expanded products
    Coordinating (THF)VariableCoordination/insertionMixed products

    The viscosity of the solvent environment also affects the rate of formation and decay of reactive intermediates. Studies on azide photolysis in rigid matrices at 77 K have shown that the viscosity of glassy solvents influences the rate of isoquinoline formation through intramolecular reactions [15]. This suggests that diffusion-controlled processes play an important role in determining reaction outcomes.

    Metal-organic framework thin films have been employed as ideal matrices for studying azide photolysis mechanisms without solvent effects [16]. These studies revealed that illumination with ultraviolet light first leads to nitrene intermediate formation, followed by intramolecular rearrangement yielding an indoloindole derivative. Reference experiments with solvent-loaded frameworks showed a huge diversity of other reaction schemes, highlighting the significant impact of solvent on reaction pathways [16].

    For 5-Azidonaphthalene-1-diazonium, the electron-withdrawing diazonium group may alter the normal solvent-mediated pathways observed for simple azides. The dual functionality creates opportunities for intramolecular electron transfer processes that could compete with solvent-mediated reactions. Understanding these competitive pathways is essential for optimizing crosslinking efficiency and selectivity in practical applications.

    XLogP3

    4.8

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    196.06232021 g/mol

    Monoisotopic Mass

    196.06232021 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-11-2024

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